molecular formula C12H22O2 B13877048 Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate

Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate

Cat. No.: B13877048
M. Wt: 198.30 g/mol
InChI Key: YYTFMISGIMLOGX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate: is an organic compound with the molecular formula C₁₂H₂₂O₂ It belongs to the class of cyclopentane carboxylates, which are characterized by a cyclopentane ring substituted with an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate involves the esterification of 1-(2-methylpropyl)cyclopentane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be produced through a similar esterification process, but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thioesters.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its ester group can be easily modified, making it a versatile building block in organic chemistry.

Biology and Medicine:

    Pharmaceuticals: This compound is investigated for its potential use in drug development. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry:

    Fragrance and Flavor Industry: Due to its ester functionality, this compound is used in the formulation of fragrances and flavors. It imparts a pleasant aroma and is used in various consumer products.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the ester group, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and ethanol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: This compound has a similar cyclopentane ring structure but contains a keto group instead of an alkyl group.

    Cyclopentane, 1-ethyl-2-methyl-: This compound is structurally similar but lacks the ester functionality.

    Cyclopentane, 1-methyl-2-propyl-: Another similar compound with a different alkyl substitution pattern on the cyclopentane ring.

Uniqueness: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate is unique due to its specific ester functionality combined with the 2-methylpropyl substitution on the cyclopentane ring

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-4-14-11(13)12(9-10(2)3)7-5-6-8-12/h10H,4-9H2,1-3H3

InChI Key

YYTFMISGIMLOGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)CC(C)C

Origin of Product

United States

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